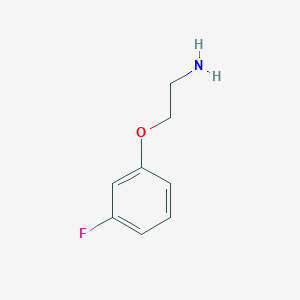

2-(3-Fluorophenoxy)ethylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Fluorophenoxy)ethylamine is an organic compound with the molecular formula C8H10FNO. It is a colorless to yellow liquid with a molecular weight of 155.17 g/mol . This compound is primarily used as a reagent in various chemical syntheses and has applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenoxy)ethylamine typically involves the reaction of 3-fluorophenol with ethylene oxide to form 2-(3-fluorophenoxy)ethanol, which is then converted to the amine via reductive amination . The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of a suitable solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3-Fluorophenoxy)ethylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form secondary amines using reducing agents such as sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of 2-(3-fluorophenoxy)acetaldehyde.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted ethylamines.

Wissenschaftliche Forschungsanwendungen

2-(3-Fluorophenoxy)ethylamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(3-Fluorophenoxy)ethylamine involves its interaction with specific molecular targets. For instance, as a neuronal nitric oxide synthase inhibitor, it binds to the active site of the enzyme, preventing the production of nitric oxide. This inhibition can modulate various physiological processes, including neurotransmission and vascular regulation .

Vergleich Mit ähnlichen Verbindungen

- 2-(2-Fluorophenoxy)ethylamine

- 2-(4-Fluorophenoxy)ethylamine

- 2-(3-Chlorophenoxy)ethylamine

Comparison: 2-(3-Fluorophenoxy)ethylamine is unique due to its specific fluorine substitution at the meta position on the phenyl ring. This substitution can influence its reactivity and interaction with biological targets compared to its ortho and para analogs. The presence of the fluorine atom can also enhance the compound’s stability and lipophilicity, making it a valuable intermediate in medicinal chemistry.

Biologische Aktivität

2-(3-Fluorophenoxy)ethylamine, also known as 2-F-PEA, is a compound that has garnered attention for its potential biological activities, particularly in the field of neuropharmacology. This article explores its synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by its chemical formula C9H12FNO. The compound features a fluorophenyl group attached to an ethylamine moiety via an ether linkage. This structural configuration is significant as it influences the compound's reactivity and biological activity.

The synthesis of 2-F-PEA typically involves the reaction of 3-fluorophenol with 2-chloroethylamine. The purification of the resultant product can be achieved through techniques such as column chromatography and distillation. Spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), are commonly employed to confirm the structure and purity of the synthesized compound.

Neuropharmacological Effects

Research indicates that this compound exhibits substantial biological activity, particularly concerning neurotransmitter systems. Its structural similarity to other biologically active compounds suggests potential interactions with dopamine receptors, which are crucial in various neurological disorders. Preliminary studies have shown that derivatives of phenoxyethylamines can significantly influence dopamine receptor affinities, indicating a possible role in treating conditions such as Parkinson's disease and schizophrenia.

Table 1: Structural Comparison of Related Compounds

| Compound Name | Structural Features | Potential Biological Activity |

|---|---|---|

| This compound | Fluorophenyl ether with ethylamine | Neuropharmacological effects |

| 2-(4-Fluorophenoxy)ethylamine | Para-fluorinated analog | Varying receptor affinities |

| Phenylethylamine | Simple phenyl structure | Neurotransmitter precursor |

| 3-(4-Fluorophenyl)propan-1-amine | Aliphatic chain, para-fluoro substitution | Potentially different pharmacodynamics |

The unique fluorination pattern and ether linkage of 2-F-PEA may confer distinct properties compared to its analogs, which is critical in drug design and understanding how modifications affect biological activity.

Mechanistic Insights

The mechanism of action for this compound involves its interaction with various receptors in the central nervous system (CNS). Studies suggest that modifications to the fluorophenyl group can significantly influence these interactions, potentially leading to compounds with enhanced selectivity for specific receptor subtypes. This selectivity is vital for developing therapeutics that minimize side effects while maximizing efficacy .

Case Studies and Research Findings

Recent investigations into related compounds have provided insights into the biological activity of fluorinated derivatives. For instance, a study on FL118 derivatives demonstrated that adding fluorine atoms could enhance cytotoxicity against cancer cells. Although this study focused on a different compound, it underscores the importance of fluorination in modulating biological properties .

Another study highlighted the role of DDX5 in modulating Topoisomerase I activity, revealing that certain fluorinated compounds could inhibit DDX5 expression effectively. This finding suggests potential pathways through which 2-F-PEA might exert its effects on cellular mechanisms involved in cancer progression .

Eigenschaften

IUPAC Name |

2-(3-fluorophenoxy)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSSEDORJLCBMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557913 |

Source

|

| Record name | 2-(3-Fluorophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120351-93-1 |

Source

|

| Record name | 2-(3-Fluorophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.